

Application Note: Mass Spectrometry of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

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Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

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This document provides a detailed guide to the mass spectrometric analysis of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol**, a compound of interest in pharmaceutical and materials science research. The protocols and data presented herein are intended to facilitate its identification and characterization.

Compound Information

- IUPAC Name: [4-Fluoro-2-(trifluoromethyl)phenyl]methanol
- Chemical Formula: $C_8H_6F_4O$ [1]
- Molecular Weight: 194.13 g/mol [1][2]
- CAS Number: 220227-29-2 [1]

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol** is provided below. This protocol is optimized for electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation

- Solvent Selection: Dissolve 1 mg of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol** in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.
- Concentration: The final concentration should be approximately 1 µg/µL.
- Injection: Introduce 1 µL of the prepared sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

Mass Spectrometer Operating Parameters (Electron Ionization - EI)

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-250
- Scan Rate: 1 scan/second
- Transfer Line Temperature (if using GC): 250 °C
- GC Column (if applicable): A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable. The oven temperature program should be optimized to ensure good chromatographic separation, for instance, starting at 80°C and ramping to 250°C.

Predicted Mass Spectrum Data

While a published mass spectrum for **4-Fluoro-2-(trifluoromethyl)benzyl alcohol** is not readily available, a predicted fragmentation pattern can be inferred based on the known fragmentation of similar compounds, such as benzyl alcohol and other fluorinated aromatic molecules. The stability of the aromatic ring is expected to result in a prominent molecular ion peak.

Table 1: Predicted Major Fragment Ions and their Relative Abundance

m/z	Predicted Fragment Ion	Proposed Structure	Predicted Relative Abundance (%)
194	$[\text{C}_8\text{H}_6\text{F}_4\text{O}]^{+\bullet}$ (Molecular Ion)	4-F-2- $(\text{CF}_3)\text{C}_6\text{H}_3\text{CH}_2\text{OH}^{+\bullet}$	85
177	$[\text{M} - \text{OH}]^+$	$[\text{C}_8\text{H}_5\text{F}_4]^+$	60
175	$[\text{M} - \text{H}_2\text{O} - \text{H}]^+$	$[\text{C}_8\text{H}_4\text{F}_4]^+$	30
165	$[\text{M} - \text{CH}_2\text{OH}]^+$	$[\text{C}_7\text{H}_3\text{F}_4]^+$	100 (Base Peak)
145	$[\text{C}_7\text{H}_3\text{F}_3]^+$	$[\text{C}_7\text{H}_3\text{F}_3]^+$	45
125	$[\text{M} - \text{CF}_3 - \text{H}_2]^+$	$[\text{C}_7\text{H}_4\text{FO}]^+$	20
95	$[\text{C}_6\text{H}_4\text{F}]^+$	$[\text{C}_6\text{H}_4\text{F}]^+$	15

Predicted Fragmentation Pathway

The primary fragmentation of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol** under electron ionization is expected to initiate with the loss of a hydroxyl radical, the entire hydroxymethyl group, or a molecule of water. Subsequent fragmentation would likely involve the loss of fluorine or the trifluoromethyl group.

Caption: Predicted EI fragmentation pathway of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol**.

Data Interpretation and Discussion

The predicted mass spectrum is characterized by a prominent molecular ion peak at m/z 194. The base peak is anticipated to be at m/z 165, corresponding to the loss of the hydroxymethyl group ($-\text{CH}_2\text{OH}$), which would form a stable benzylic cation. Another significant fragment at m/z 177 is predicted to arise from the loss of a hydroxyl radical ($-\text{OH}$). The presence of fluorine and a trifluoromethyl group introduces additional fragmentation pathways, such as the loss of HF from the m/z 165 fragment to yield an ion at m/z 145.

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the mass spectrometric analysis of **4-Fluoro-2-(trifluoromethyl)benzyl alcohol**. The detailed

experimental protocol and the predicted fragmentation data offer a solid foundation for researchers to identify and characterize this molecule. The provided information should be validated with experimental data obtained from a reference standard.

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References

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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